1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a fused thiophene-imidazolone ring system. The structure features a 3-chlorophenyl group at position 1 and an o-tolyl (2-methylphenyl) group at position 3, with sulfone groups at the 5,5-positions. These substituents influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-5-2-3-8-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-4-6-13(19)9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEKOIAXAJSPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of the target compound with structurally related analogs:
Substituent Effects on Properties
- Steric Effects : The o-tolyl group introduces steric hindrance, which may reduce binding affinity in biological systems compared to p-tolyl derivatives .
- Solubility and Stability : Ethoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility, whereas brominated derivatives (e.g., ) may face challenges in formulation due to higher molecular weight.
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
Optimization involves adjusting reaction conditions such as:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and accelerate cyclization steps .
- Temperature control : Maintaining 60–80°C during imidazole ring formation prevents side reactions like over-oxidation .
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency at the thieno ring .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., 3-chlorophenyl vs. o-tolyl groups) via chemical shifts (δ 7.2–7.5 ppm for aromatic protons) .
- FT-IR : Confirms sulfone groups (asymmetric S=O stretching at ~1300 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.08) and fragmentation patterns .
Basic: How does the compound’s solubility influence experimental design?
Methodological Answer:
- Solubility profile : Moderately soluble in DMSO and dichloromethane but poorly in water due to hydrophobic aryl groups .
- Implications :
- Use DMSO for in vitro biological assays (≤1% v/v to avoid cytotoxicity).
- For crystallization, employ solvent mixtures (e.g., CHCl₃/hexane) to enhance crystal growth .
Advanced: What strategies elucidate reaction mechanisms for sulfone formation?
Methodological Answer:
- Kinetic studies : Monitor sulfoxidation intermediates via LC-MS to identify rate-limiting steps (e.g., peroxide-mediated oxidation) .
- Isotopic labeling : Use ³⁴S-labeled precursors to trace sulfur oxidation pathways .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for sulfone formation .
Advanced: How can crystallographic data resolve spatial conflicts in the thienoimidazole core?
Methodological Answer:
- X-ray diffraction : Resolves dihedral angles between the thieno and imidazole rings, revealing steric hindrance from o-tolyl groups .
- Key parameters :
- Bond lengths: S=O (1.43 Å) vs. C-N (1.38 Å) distances indicate electronic delocalization.
- Torsional angles: >30° between chlorophenyl and thieno rings suggest limited π-π stacking .
Advanced: What methodologies identify biological targets of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screens kinase or GPCR targets by fitting the compound into active sites (e.g., ATP-binding pockets) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like COX-2 or P450 enzymes .
- CRISPR-Cas9 knockouts : Validate target relevance by assessing activity loss in gene-edited cell lines .
Advanced: How to address contradictions in reported synthesis protocols?
Methodological Answer:
- Comparative analysis : Replicate conflicting methods (e.g., solvent-free vs. solvent-based routes) and compare yields/purity via HPLC .
- In situ monitoring : Use ReactIR to detect transient intermediates (e.g., sulfinic acid) that explain divergent pathways .
- Meta-analysis : Aggregate data from multiple studies to identify optimal conditions (e.g., 70°C, DMF, 12-hour reaction time) .
Advanced: What role do substituents play in modulating bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., replacing o-tolyl with p-methoxyphenyl) and test antimicrobial potency .
- Electrostatic potential maps (MEP) : Highlight regions where 3-chlorophenyl enhances hydrophobic interactions with target enzymes .
- Proteomics : Identify differential protein binding (e.g., via SILAC labeling) to map substituent-dependent effects .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the sulfone group under acidic conditions .
- Storage protocol :
- Argon atmosphere at -20°C in amber vials.
- Lyophilization for aqueous solubility studies .
Advanced: How to validate computational predictions of metabolic pathways?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .
- Isotope tracing : Use ¹⁴C-labeled compound to track metabolic products in rodent models .
- CYP450 inhibition assays : Confirm predicted interactions with isoforms like CYP3A4 using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
